molecular formula C17H14O5 B14396084 (8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid CAS No. 88521-82-8

(8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid

Cat. No.: B14396084
CAS No.: 88521-82-8
M. Wt: 298.29 g/mol
InChI Key: GGBZJVPTTUIBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid is a chemical compound with the molecular formula C16H12O4 It is a derivative of xanthene, a tricyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-6-methyl-9-oxo-9H-xanthene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid is used as a precursor for the synthesis of various xanthene derivatives.

Biology

The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological macromolecules and its effects on cellular processes .

Medicine

In medicine, this compound and its derivatives are studied for their potential therapeutic applications. These include their use as anti-inflammatory agents and their ability to inhibit specific enzymes involved in disease pathways .

Industry

Industrially, the compound is used in the production of dyes and pigments. Its unique structural features make it suitable for applications in the textile and printing industries .

Mechanism of Action

The mechanism of action of (8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Methoxy-6-methyl-9-oxo-9H-xanthen-4-yl)acetic acid is unique due to its specific substitution pattern on the xanthene ring. The presence of the methoxy and methyl groups, along with the acetic acid moiety, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

88521-82-8

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-(8-methoxy-6-methyl-9-oxoxanthen-4-yl)acetic acid

InChI

InChI=1S/C17H14O5/c1-9-6-12(21-2)15-13(7-9)22-17-10(8-14(18)19)4-3-5-11(17)16(15)20/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

GGBZJVPTTUIBDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC(=C3O2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.